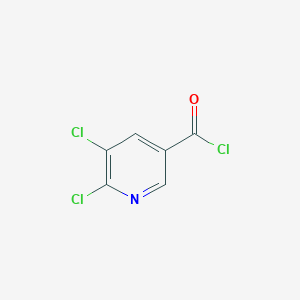

5,6-dichloropyridine-3-carbonyl Chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,6-dichloropyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO/c7-4-1-3(6(9)11)2-10-5(4)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZEAAWXZOUGYCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381954 | |

| Record name | 5,6-dichloropyridine-3-carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54127-29-6 | |

| Record name | 5,6-dichloropyridine-3-carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5,6-Dichloropyridine-3-Carbonyl Chloride: Synthesis, Reactivity, and Applications

Introduction

In the landscape of modern organic synthesis and pharmaceutical development, heterocyclic intermediates are foundational pillars. Among these, pyridine derivatives hold a position of prominence due to their prevalence in a vast array of bioactive molecules and functional materials.[1][2] 5,6-Dichloropyridine-3-carbonyl chloride, a bifunctional reagent, is a noteworthy building block in this class. Its structure, featuring a reactive acyl chloride and an electronically modified dichlorinated pyridine ring, offers synthetic chemists a versatile handle for constructing complex molecular architectures. This guide provides an in-depth examination of its properties, synthesis, core reactivity, and critical applications, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Compound Identification and Physicochemical Properties

Precise identification is the cornerstone of chemical research. This compound is registered under CAS Number 54127-29-6.[3][4] Its key identifiers and properties are summarized below for clarity and quick reference.

Table 1: Core Compound Identifiers

| Identifier | Value | Source |

| CAS Number | 54127-29-6 | [3][4] |

| Molecular Formula | C₆H₂Cl₃NO | [3][4] |

| IUPAC Name | This compound | [4] |

| Common Synonyms | 5,6-Dichloronicotinoyl chloride, 2,3-dichloropyridine-5-carbonyl chloride | [4] |

| InChIKey | NZEAAWXZOUGYCH-UHFFFAOYSA-N | [4] |

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 210.4 g/mol | [4] |

| Canonical SMILES | C1=C(C=NC(=C1Cl)Cl)C(=O)Cl | [4] |

| Appearance | (Typically) Off-white to yellow solid | General chemical knowledge |

| Moisture Sensitivity | Highly sensitive | [5] |

Synthesis and Manufacturing

From a strategic perspective, the most direct and industrially scalable synthesis of this compound begins with its corresponding carboxylic acid, 5,6-dichloronicotinic acid (CAS: 41667-95-2).[6] The transformation of a carboxylic acid to an acyl chloride is a fundamental and robust reaction in organic chemistry.

The causality behind this choice is twofold: the carboxylic acid precursor is more stable and often more readily available, and its conversion to the highly reactive acyl chloride is typically a high-yielding, clean reaction. Standard chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are employed, often with a catalytic amount of N,N-dimethylformamide (DMF) in an inert solvent.

Caption: Synthesis of the target compound from its carboxylic acid precursor.

Core Reactivity and Mechanistic Insights

The utility of this compound is dictated by the reactivity of its acyl chloride functional group. As an electrophile, it readily undergoes nucleophilic acyl substitution . This reaction is the cornerstone of its application, allowing for the formation of amides, esters, and other carbonyl derivatives.

Mechanism: The reaction proceeds via a tetrahedral intermediate. A nucleophile (e.g., an amine or alcohol) attacks the electrophilic carbonyl carbon. The carbon-oxygen double bond breaks, forming a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group.

The presence of two electron-withdrawing chlorine atoms on the pyridine ring enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This electronic effect often allows reactions to proceed under mild conditions.

Caption: General mechanism for nucleophilic acyl substitution at the carbonyl center.

Applications in Research and Drug Development

Chlorine-containing heterocycles are integral to a significant portion of pharmaceuticals, valued for their ability to modulate pharmacokinetic and pharmacodynamic properties.[7] this compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.[8]

Its primary role is as a scaffold for introducing the 5,6-dichloropyridin-3-yl moiety. For instance, it can be used to synthesize a wide range of amides and esters, which are common functional groups in drug candidates. The chlorine atoms on the pyridine ring are not merely passive substituents; they provide sites for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions, adding another layer of synthetic versatility. The compound has been noted as an impurity related to the drug Avatrombopag, which underscores its relevance in pharmaceutical synthesis and process control.[4]

Experimental Protocol: Synthesis of a Representative Amide

To illustrate its practical use, this section provides a self-validating, field-proven protocol for the acylation of a primary amine.

Objective: To synthesize N-benzyl-5,6-dichloropyridine-3-carboxamide.

Materials:

-

This compound (1.0 equiv)

-

Benzylamine (1.05 equiv)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound in anhydrous DCM. Cool the solution to 0 °C using an ice-water bath.

-

Nucleophile Addition: In a separate flask, prepare a solution of benzylamine and TEA in anhydrous DCM.

-

Acylation Reaction: Add the benzylamine/TEA solution dropwise to the stirred, cooled solution of the acyl chloride over 15-20 minutes. The causality for using a base (TEA) is critical: it neutralizes the HCl byproduct generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.[9]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.

-

Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃, water, and finally, brine. The bicarbonate wash is essential to remove any excess acid.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography to yield the pure amide product.

Safety, Handling, and Storage

Authoritative grounding in safety is non-negotiable when handling reactive chemical intermediates.

-

Hazards: this compound is a corrosive substance that causes skin and eye burns.[5] It is also highly sensitive to moisture; it will hydrolyze to the corresponding carboxylic acid upon contact with water or moist air, releasing corrosive hydrogen chloride (HCl) gas.[5]

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile).[10][11][12]

-

Handling: Use only in a well-ventilated area.[5] Ensure eyewash stations and safety showers are readily accessible.[5][11] Avoid creating dust. Keep away from incompatible materials such as bases, amines, and reducing agents.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10] To prevent hydrolysis, it is best stored under an inert atmosphere (e.g., nitrogen or argon).

Conclusion

This compound is a high-value intermediate whose strategic importance is derived from its defined reactivity and bifunctional nature. For researchers in drug discovery and specialty chemicals, a thorough understanding of its synthesis, handling, and reaction mechanisms is essential for leveraging its synthetic potential. By serving as a robust building block, it enables the efficient construction of complex chlorinated pyridine-containing molecules, continuing the vital role of this heterocyclic scaffold in advancing chemical and medical science.

References

-

This compound|54127-29-6 - MOLBASE Encyclopedia . MOLBASE. [Link]

-

This compound | C6H2Cl3NO | CID 2782156 - PubChem . National Center for Biotechnology Information. [Link]

-

2,6-Dichloropyridine-3-carbonyl chloride (96%) - Amerigo Scientific . Amerigo Scientific. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central . National Center for Biotechnology Information. [Link]

- CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue - Google Patents.

-

Organic Syntheses Procedure . Organic Syntheses. [Link]

-

2,6-Dichloropyridine-3,5-dicarbonitrile - PMC - NIH . National Center for Biotechnology Information. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Discovery | DDDT . Dovepress. [Link]

- CN104478794A - Synthesis method of 2,6-dichloropyridine - Google Patents.

-

5,6-Dichloronicotinic acid | C6H3Cl2NO2 | CID 247987 - PubChem . National Center for Biotechnology Information. [Link]

Sources

- 1. 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. This compound|54127-29-6 - MOLBASE Encyclopedia [m.molbase.com]

- 4. This compound | C6H2Cl3NO | CID 2782156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. 5,6-Dichloronicotinic acid | C6H3Cl2NO2 | CID 247987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

A Technical Guide to 5,6-Dichloropyridine-3-carbonyl chloride: Properties, Synthesis, and Applications

This document provides a comprehensive technical overview of 5,6-dichloropyridine-3-carbonyl chloride, a key heterocyclic building block for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries. We will delve into its fundamental properties, outline a robust synthetic protocol, explore its chemical reactivity, and discuss its significant applications, with a focus on providing field-proven insights and ensuring scientific integrity.

Core Physicochemical Properties and Identifiers

This compound, also known as 5,6-dichloronicotinoyl chloride, is a trifunctional electrophilic reagent.[1] Its structure incorporates a pyridine ring substituted with two chlorine atoms and a highly reactive carbonyl chloride group. This unique combination makes it a valuable intermediate for introducing the 5,6-dichloropyridinyl moiety into a wide range of molecular scaffolds. The electron-withdrawing nature of the chlorine atoms and the pyridine nitrogen atom significantly activates the carbonyl group towards nucleophilic attack.

Key quantitative and identifying data are summarized in the table below for quick reference.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 5,6-Dichloronicotinoyl chloride | PubChem[1] |

| CAS Number | 54127-29-6 | PubChem[1] |

| Molecular Formula | C₆H₂Cl₃NO | PubChem[1] |

| Molecular Weight | 210.4 g/mol | PubChem[1] |

| Canonical SMILES | C1=C(C=NC(=C1Cl)Cl)C(=O)Cl | PubChem[1] |

| InChIKey | NZEAAWXZOUGYCH-UHFFFAOYSA-N | PubChem[1] |

Synthesis Protocol: From Carboxylic Acid to Acyl Chloride

The most direct and industrially relevant synthesis of this compound involves the chlorination of its corresponding carboxylic acid precursor, 5,6-dichloronicotinic acid (CAS: 41667-95-2).[2][3] The choice of chlorinating agent is critical; thionyl chloride (SOCl₂) is often preferred due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.

Experimental Workflow: Synthesis

Caption: Reactivity of the acyl chloride with common nucleophiles.

-

With Amines: Reacts rapidly with primary and secondary amines to form stable amide bonds. This is one of its most common applications in drug discovery for linking molecular fragments.

-

With Alcohols: Reacts with alcohols to form esters. This reaction may require a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct.

-

With Water: It is highly sensitive to moisture and will hydrolyze back to the parent 5,6-dichloronicotinic acid, releasing corrosive HCl gas. This necessitates stringent anhydrous handling conditions. [4]

Safety and Handling Protocols

As a reactive acyl chloride, this compound poses significant hazards. It is corrosive and a lachrymator. All handling must be performed in a certified chemical fume hood by trained personnel.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), splash goggles, a face shield, and a lab coat. [5][6]* Handling: Always handle under an inert atmosphere (nitrogen or argon) to prevent hydrolysis. Use flame-dried glassware and anhydrous solvents. * Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials (e.g., bases, alcohols, amines). [4]The container should be stored under an inert gas blanket.

-

Spills & Disposal: Absorb spills with an inert, dry material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Do not use water. Dispose of waste in accordance with local, state, and federal regulations.

Applications in Research and Drug Development

The utility of this compound stems from its role as a versatile synthetic intermediate. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. [7]

-

Pharmaceutical Synthesis: This reagent is used in the construction of complex, biologically active molecules. For example, it is listed as a related compound or impurity in the context of Avatrombopag, a thrombopoietin receptor agonist. [1]This indicates its potential use as a starting material or key intermediate in the synthesis of such advanced pharmaceuticals. The chloro-substituents on the pyridine ring are crucial, as they can serve as handles for further functionalization through cross-coupling reactions or nucleophilic aromatic substitution, enabling the synthesis of diverse compound libraries for screening.

-

Agrochemicals: The dichloropyridine structure is a common feature in modern pesticides and herbicides. [8]This building block can be used to synthesize novel crop protection agents, where the specific substitution pattern influences the compound's efficacy, selectivity, and environmental profile. [8]

-

Material Science: Related pyridine derivatives are used in the formulation of specialty polymers and coatings. [8]The incorporation of the rigid, polar pyridine ring can enhance thermal stability, durability, and other material properties.

Conclusion

This compound is a high-value chemical intermediate whose utility is defined by its trifunctional reactivity. The interplay between the highly reactive acyl chloride group and the electronically modified dichloropyridine ring makes it an indispensable tool for chemists in pharmaceutical and applied sciences. A thorough understanding of its properties, synthesis, and handling requirements is paramount to safely and effectively leveraging this potent building block in the development of next-generation drugs, agrochemicals, and materials.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

MOLBASE. This compound | 54127-29-6. MOLBASE Encyclopedia. [Link]

-

Amerigo Scientific. 2,6-Dichloropyridine-3-carbonyl chloride (96%). Amerigo Scientific. [Link]

-

Stenutz. 5,6-dichloropyridine-3-carboxylic acid. Stenutz. [Link]

-

G. S. S. N. K. De Silva, et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

- Google Patents. CN102675196A - Method for preparing 5,6-chloronicotinic acid.

-

Organic Syntheses. Synthesis of 4-(Methylthio)-2-phenylquinazoline. Organic Syntheses. [Link]

-

National Institutes of Health. 2,6-Dichloropyridine-3,5-dicarbonitrile. PubMed Central. [Link]

-

Ling, Y., et al. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Dovepress. [Link]

-

PubChem. 5,6-Dichloronicotinic acid. National Center for Biotechnology Information. [Link]

Sources

- 1. This compound | C6H2Cl3NO | CID 2782156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5,6-Dichloropyridine-3-carboxylic acid 96 41667-95-2 [sigmaaldrich.com]

- 3. 5,6-Dichloronicotinic acid | C6H3Cl2NO2 | CID 247987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. dovepress.com [dovepress.com]

- 8. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 5,6-dichloropyridine-3-carbonyl chloride: Structure, Synthesis, and Application

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It provides an in-depth analysis of 5,6-dichloropyridine-3-carbonyl chloride, a pivotal chemical intermediate. The focus is on its molecular structure, reliable synthesis protocols, reactivity, and critical role in the creation of complex molecules for the pharmaceutical and agrochemical industries.

Introduction: A Key Heterocyclic Building Block

This compound, also known as 5,6-dichloronicotinoyl chloride, is a highly reactive acyl chloride built upon a dichlorinated pyridine scaffold.[1] Its significance in organic synthesis stems from the combination of two key features: the reactive acyl chloride group, which allows for straightforward derivatization, and the electronically-defined dichloropyridine ring, a structural motif present in numerous bioactive compounds.[2][3] This compound serves as a crucial starting material for introducing the 5,6-dichloropyridin-3-yl moiety into larger molecules, making it an invaluable tool for medicinal chemists and process development scientists.

Molecular Structure and Physicochemical Properties

The structure of this compound is defined by a pyridine ring substituted at the 5- and 6-positions with chlorine atoms and at the 3-position with a carbonyl chloride group. The IUPAC name for this compound is this compound.[1] The electron-withdrawing nature of the chlorine atoms and the nitrogen atom in the ring significantly influences the reactivity of the acyl chloride group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 54127-29-6 | PubChem[1] |

| Molecular Formula | C₆H₂Cl₃NO | PubChem[1] |

| Molecular Weight | 210.4 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | C1=C(C=NC(=C1Cl)Cl)C(=O)Cl | PubChem[1] |

| InChIKey | NZEAAWXZOUGYCH-UHFFFAOYSA-N | PubChem[1] |

Synthesis: From Carboxylic Acid to Acyl Chloride

The primary and most direct route to synthesizing this compound is through the chlorination of its corresponding carboxylic acid, 5,6-dichloronicotinic acid (CAS: 41667-95-2).[4][5][6][7]

Scientific Rationale

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic chemistry. Thionyl chloride (SOCl₂) is the reagent of choice for this process for several compelling reasons. The reaction produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture.[8] This constant removal of products shifts the equilibrium forward, driving the reaction to completion in accordance with Le Châtelier's principle. In some instances, a catalytic amount of N,N-dimethylformamide (DMF) is used to accelerate the reaction via the formation of a Vilsmeier intermediate, which is a more potent acylating agent.[9]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. All work must be performed in a certified fume hood with appropriate personal protective equipment.

Materials:

-

5,6-Dichloronicotinic acid (1.0 eq)[6]

-

Anhydrous toluene or chloroform

-

Three-neck round-bottom flask, reflux condenser with a drying tube (CaCl₂ or Drierite), magnetic stirrer, and heating mantle.

Procedure:

-

Setup: Assemble the glassware and flame-dry it under a stream of inert gas (nitrogen or argon) to ensure all moisture is removed. Allow the apparatus to cool to room temperature.

-

Charging the Flask: Charge the flask with 5,6-dichloronicotinic acid and the anhydrous solvent (e.g., toluene).

-

Reagent Addition: Slowly add thionyl chloride to the stirred suspension at room temperature. The addition may be exothermic.

-

Reaction: Heat the mixture to reflux (typically 80-110°C, depending on the solvent) and maintain for 2-4 hours.[9][10] The reaction can be monitored by observing the cessation of HCl and SO₂ gas evolution and the dissolution of the starting material.

-

Workup: After the reaction is complete, allow the mixture to cool. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. To ensure all residual thionyl chloride is removed, an azeotropic distillation with toluene can be performed (add dry toluene and evaporate again).

-

Product Isolation: The resulting crude this compound can often be used directly in subsequent steps or purified further by vacuum distillation if necessary.

Reactivity and Synthetic Applications

The high reactivity of this compound makes it an excellent electrophile for nucleophilic acyl substitution reactions. This is its primary utility in multi-step syntheses.

Nucleophilic Acyl Substitution

The carbonyl carbon of the acyl chloride is highly electron-deficient and readily attacked by a wide range of nucleophiles, including amines, alcohols, and carbanions. The chloride ion is an excellent leaving group, facilitating the reaction.

Key Reactions:

-

Amide Formation: Reacts readily with primary or secondary amines to form stable amide bonds. This is one of the most common applications in the synthesis of pharmaceutical candidates.

-

Ester Formation: Reacts with alcohols, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct, to form esters.

General Reaction Pathway

Caption: General pathway for nucleophilic acyl substitution.

Importance in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[3] The ability to use this compound to readily synthesize diverse libraries of amides and esters allows for extensive structure-activity relationship (SAR) studies. The chlorine substituents can serve as handles for further cross-coupling reactions or can contribute to the molecule's pharmacokinetic profile by modulating its lipophilicity and metabolic stability.[2]

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols.

-

Corrosivity: It causes severe skin burns and eye damage (H314).[11] Contact with skin and eyes must be avoided at all times.

-

Reactivity with Water: It reacts violently with water, releasing corrosive hydrogen chloride gas. It is critical to handle the compound in a dry environment, under an inert atmosphere, and to avoid contact with moisture, alcohols, and other protic solvents.

-

Lachrymator: The compound is a lachrymator, meaning its vapors can cause severe irritation to the eyes and respiratory tract.[12]

Handling Protocol

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles or a face shield.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like water, bases, and alcohols. The container should be stored under an inert gas.[11]

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations for reactive and corrosive chemical waste.

Conclusion

This compound is a foundational building block for advanced organic synthesis. Its defined structure and high reactivity provide a reliable entry point for the construction of complex molecules bearing the dichloropyridine motif. A thorough understanding of its properties, synthesis, and handling is essential for any researcher aiming to leverage this potent intermediate in the fields of drug discovery and materials science.

References

-

This compound | C6H2Cl3NO | CID 2782156. PubChem, National Center for Biotechnology Information. [Link]

- CH664754A5 - 5,6-di:chloro-nicotinic acid prodn.

-

This compound | 54127-29-6. MOLBASE Encyclopedia. [Link]

-

5,6-dichloropyridine-3-carboxylic acid. Stenutz. [Link]

- US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

- EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

-

5,6-Dichloronicotinic acid | C6H3Cl2NO2 | CID 247987. PubChem, National Center for Biotechnology Information. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central, National Institutes of Health. [Link]

-

2,6-Dichloropyridine-3-carbonyl chloride (96%). Amerigo Scientific. [Link]

-

CAS No : 41667-95-2 | Product Name : 5,6-Dichloronicotinic acid. Pharmaffiliates. [Link]

- CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue.

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Synthesis of 5-chloro-6-amino-nicotinoyl chloride. PrepChem.com. [Link]

-

Synthesis of Nicotinoyl chloride. PrepChem.com. [Link]

-

Synthesis of 3-amino-5,6-dichloropyridine. PrepChem.com. [Link]

-

2,6-Dichloropyridine-3,5-dicarbonitrile. PubMed Central, National Institutes of Health. [Link]

-

Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy. [Link]

-

Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. AVESIS. [Link]

-

The Role of 2,5-Dichloropyridine-3-carbonyl Chloride in Specialty Chemicals. Medium. [Link]

-

Synthesis and 1H NMR Spectroscopic Elucidation of Five- and Six- Membered D‑Ribonolactone Derivatives. Journal of Chemical Education. [Link]

Sources

- 1. This compound | C6H2Cl3NO | CID 2782156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. 5,6-Dichloronicotinic acid | 41667-95-2 [chemicalbook.com]

- 5. 5,6-dichloropyridine-3-carboxylic acid [stenutz.eu]

- 6. 5,6-ジクロロピリジン-3-カルボン酸 96% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 5,6-Dichloronicotinic acid | C6H3Cl2NO2 | CID 247987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. CH664754A5 - 5,6-di:chloro-nicotinic acid prodn. - by reacting 6-hydroxy-nicotinic acid with acid chloride, reacting prod. with chlorine, then with acid chloride and hydrolysing prod - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

An In-Depth Technical Guide to the Synthesis of 5,6-Dichloropyridine-3-Carbonyl Chloride

Abstract: 5,6-Dichloropyridine-3-carbonyl chloride is a pivotal chemical intermediate in the development of novel pharmaceuticals and agrochemicals. Its high reactivity, stemming from the acyl chloride functional group, makes it a versatile building block for constructing complex molecular architectures. This technical guide provides a comprehensive overview of the primary synthesis pathway for this compound, focusing on the conversion of its carboxylic acid precursor, 5,6-dichloropyridine-3-carboxylic acid. We will explore the mechanisms, advantages, and detailed protocols for the most common chlorinating agents, namely thionyl chloride and oxalyl chloride, offering researchers and drug development professionals the foundational knowledge required for its efficient synthesis.

Introduction and Strategic Importance

This compound, also known as 5,6-dichloronicotinoyl chloride, belongs to the class of acyl chlorides.[1] The presence of two chlorine atoms on the pyridine ring and a highly electrophilic carbonyl carbon makes it an exceptionally useful synthon. The acyl chloride group serves as an excellent acylating agent, readily reacting with nucleophiles such as alcohols, amines, and thiols to form esters, amides, and thioesters, respectively. This reactivity is fundamental to its application in building the core structures of various target molecules in medicinal chemistry and crop science. The synthesis of this key intermediate is therefore a critical step in many discovery and development pipelines.

Retrosynthetic Analysis and Synthesis Overview

The most direct and widely practiced approach to synthesizing this compound is through the chlorination of its corresponding carboxylic acid, 5,6-dichloropyridine-3-carboxylic acid (also called 5,6-dichloronicotinic acid).[2][3][4] This transformation is a cornerstone of organic synthesis, with several reliable reagents available for effecting the conversion.

The overall synthetic pathway is illustrated below:

Figure 1: General synthesis route for this compound.

The Precursor: 5,6-Dichloropyridine-3-Carboxylic Acid

A thorough understanding of the starting material is essential for a successful synthesis. 5,6-Dichloropyridine-3-carboxylic acid is a stable, crystalline solid that serves as the immediate precursor to the target acyl chloride.[5] While its own synthesis can be complex, often involving multi-step industrial processes starting from precursors like 2,3-dichloro-5-trichloromethylpyridine (DCTC) or 6-hydroxynicotinic acid, it is commercially available from various suppliers.[6][7]

| Property | Value | References |

| Chemical Name | 5,6-Dichloropyridine-3-carboxylic acid; 5,6-Dichloronicotinic acid | [2][4] |

| CAS Number | 41667-95-2 | [2][5] |

| Molecular Formula | C₆H₃Cl₂NO₂ | [2][4] |

| Molecular Weight | 192.00 g/mol | [3][4] |

| Appearance | Solid | |

| Melting Point | 164-168 °C | [3][5] |

| SMILES | OC(=O)c1cnc(Cl)c(Cl)c1 | [8] |

Table 1: Physicochemical properties of the precursor, 5,6-Dichloropyridine-3-carboxylic acid.

Chlorination Methodologies: From Carboxylic Acid to Acyl Chloride

The conversion of the carboxylic acid to the acyl chloride is typically achieved using an inorganic acid chloride. The choice of reagent depends on factors such as reaction scale, desired purity, and compatibility with other functional groups, although for this specific substrate, the common methods are robust.

Thionyl Chloride (SOCl₂): The Workhorse Reagent

Thionyl chloride is a widely used and cost-effective reagent for preparing acyl chlorides.[9] The reaction is typically performed by heating the carboxylic acid in an excess of thionyl chloride, which often serves as both the reagent and the solvent.[10] The primary advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the work-up procedure as they can be easily removed.[11]

Mechanism of Action: The reaction proceeds through a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion.

Figure 2: Simplified mechanism of acid chloride formation using thionyl chloride.

Oxalyl Chloride ((COCl)₂): The Milder Alternative

Oxalyl chloride is another highly effective reagent for this transformation. It is often preferred for smaller-scale reactions or when milder conditions are required, as the reaction can typically be run at room temperature or below.[10] A catalytic amount of N,N-dimethylformamide (DMF) is almost always used.[10][12] Similar to thionyl chloride, the byproducts are all gaseous (CO₂, CO, and HCl), which facilitates purification.[13] However, oxalyl chloride is more expensive and moisture-sensitive than thionyl chloride.[13][14]

Causality of DMF Catalysis: The reaction does not proceed efficiently without a catalyst. DMF reacts first with oxalyl chloride to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺Cl⁻, which is the true activating agent for the carboxylic acid. This catalytic cycle is highly efficient, requiring only a substoichiometric amount of DMF. A potential drawback is the formation of dimethylcarbamoyl chloride, a potent carcinogen, as a minor byproduct from the decomposition of DMF.[12]

Detailed Experimental Protocols

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Thionyl chloride, oxalyl chloride, and the resulting this compound are corrosive, toxic, and moisture-sensitive.[3][13][15] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, is mandatory. All glassware must be thoroughly dried before use.

Protocol 1: Synthesis using Thionyl Chloride (SOCl₂)

This protocol is adapted from general procedures for the synthesis of nicotinoyl chlorides.[16][17][18][19]

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5,6-dichloropyridine-3-carboxylic acid (1.0 eq).

-

Reagent Addition: Carefully add an excess of thionyl chloride (SOCl₂, e.g., 5-10 eq) to the flask. The reaction can be run neat or with a high-boiling inert solvent such as toluene.[17]

-

Reaction: Heat the mixture to reflux (approximately 79 °C for neat SOCl₂) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride is removed by distillation, preferably under reduced pressure.[15][19] To ensure complete removal, an anhydrous solvent like toluene can be added and subsequently evaporated under vacuum.[20] The resulting crude this compound is often of sufficient purity for subsequent steps but can be further purified by vacuum distillation if necessary.

Protocol 2: Synthesis using Oxalyl Chloride and Catalytic DMF

This protocol is based on standard methods for converting carboxylic acids to acid chlorides using oxalyl chloride.[10][15]

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend 5,6-dichloropyridine-3-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Catalyst Addition: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (e.g., 1-2 drops per gram of acid) to the suspension.

-

Reagent Addition: Cool the mixture in an ice bath (0 °C). Slowly add oxalyl chloride ((COCl)₂, ~1.5-2.0 eq) dropwise via the dropping funnel. Vigorous gas evolution (CO₂, CO, HCl) will be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-3 hours until gas evolution ceases and the solution becomes clear.

-

Work-up and Purification: The reaction mixture is concentrated under reduced pressure to remove the solvent and any excess oxalyl chloride, yielding the crude product. The high volatility of the byproducts and excess reagent often leaves a product of high purity.[12]

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

| Property | Value | References |

| Chemical Name | This compound; 5,6-Dichloronicotinoyl chloride | [1] |

| CAS Number | 54127-29-6 | [1][21] |

| Molecular Formula | C₆H₂Cl₃NO | [1] |

| Molecular Weight | 210.45 g/mol | [1] |

| Appearance | Expected to be a solid or liquid | |

| SMILES | C1=C(C=NC(=C1Cl)Cl)C(=O)Cl | [1] |

Table 2: Physicochemical properties of the final product, this compound.

Standard analytical techniques for confirmation include:

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1750-1815 cm⁻¹ is characteristic of the C=O stretch in an acyl chloride.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the pyridine ring and the absence of the carboxylic acid proton.

-

Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the product's mass, along with a characteristic isotopic pattern for three chlorine atoms.

Conclusion

The synthesis of this compound is most reliably achieved via the chlorination of 5,6-dichloropyridine-3-carboxylic acid. Both thionyl chloride and oxalyl chloride are excellent reagents for this purpose. The thionyl chloride method is robust, scalable, and economical, making it suitable for large-scale preparations. The oxalyl chloride method offers milder reaction conditions, which can be advantageous for sensitive substrates, though it is a more expensive option. A careful execution of the protocols described herein, with strict adherence to safety precautions, will enable researchers to efficiently produce this valuable synthetic intermediate for applications in drug discovery and development.

References

- Vertex AI Search. (n.d.). Acid to Acid Chloride - Common Conditions.

- Wikipedia. (n.d.). Oxalyl chloride.

- Google Patents. (n.d.). CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue.

- ChemicalBook. (2022, November 23). The Synthesis of Oxalyl Chloride.

- Yufeng. (n.d.). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis.

- Sciencemadness Wiki. (n.d.). Oxalyl chloride.

- DCU Research Repository. (n.d.). Synthesis of 2-(2-methyl-3- trifluoromethylaniUno)nicotinic acid.

- Iraqi Journal of Science. (n.d.). Synthesis of new nicotinic acid derivatives and studying their effects on cholinesterase enzyme activity.

- Google Patents. (n.d.). US3272832A - Nicotinic acid derivatives and process for the preparation thereof.

- PrepChem.com. (n.d.). Synthesis of nicotinoyl chloride hydrochloride.

- MOLBASE Encyclopedia. (n.d.). This compound|54127-29-6.

- PubChem. (n.d.). This compound | C6H2Cl3NO | CID 2782156.

- Sigma-Aldrich. (n.d.). 5,6-Dichloropyridine-3-carboxylic acid 96%.

- Neliti. (2022, August 27). Synthesis, characterization of some derivationes of 3-Nicotinc acide.

- Google Patents. (n.d.). EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

- Corey Organics. (n.d.). 5 6-dichloro nicotinic acid manufacturers.

- Stenutz. (n.d.). 5,6-dichloropyridine-3-carboxylic acid.

- Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

- ChemBK. (2024, April 9). 5,6-Dichloropyridine-3-carboxylic acid.

- PubChem. (n.d.). 5,6-Dichloronicotinic acid | C6H3Cl2NO2 | CID 247987.

- Sigma-Aldrich. (n.d.). 5,6-Dichloropyridine-3-carboxylic acid 96%.

- PubChem. (n.d.). 5,6-Dichloronicotinic acid | C6H3Cl2NO2 | CID 247987.

- MedchemExpress.com. (n.d.). 5,6-Dichloronicotinic acid | Biochemical Reagent.

- Biosynth. (n.d.). 5,6-Dichloronicotinic acid | 41667-95-2.

- PrepChem.com. (n.d.). Synthesis of 6-chloronicotinoyl chloride.

- PrepChem.com. (n.d.). Synthesis of Nicotinoyl chloride.

- Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides.

- ResearchGate. (2017, July 4). Convertion of Acid to acid chloride.

Sources

- 1. This compound | C6H2Cl3NO | CID 2782156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5 6-dichloro nicotinic acid manufacturers | Corey Organics [coreyorganics.com]

- 3. 5,6-Dichloropyridine-3-carboxylic acid 96 41667-95-2 [sigmaaldrich.com]

- 4. 5,6-Dichloronicotinic acid | C6H3Cl2NO2 | CID 247987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue - Google Patents [patents.google.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 5,6-dichloropyridine-3-carboxylic acid [stenutz.eu]

- 9. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis [yufenggp.com]

- 10. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 13. Oxalyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 14. The Synthesis of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 17. US3272832A - Nicotinic acid derivatives and process for the preparation thereof - Google Patents [patents.google.com]

- 18. prepchem.com [prepchem.com]

- 19. prepchem.com [prepchem.com]

- 20. prepchem.com [prepchem.com]

- 21. This compound|54127-29-6 - MOLBASE Encyclopedia [m.molbase.com]

properties of 5,6-dichloropyridine-3-carbonyl chloride

An In-depth Technical Guide to 5,6-Dichloropyridine-3-Carbonyl Chloride: Synthesis, Reactivity, and Applications for Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic building block in modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development. Its trifunctional nature, comprising a highly reactive acyl chloride, an electron-deficient pyridine ring, and two strategically positioned chlorine atoms, offers a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, details validated synthetic protocols, explores its reactivity through a mechanistic lens, and highlights its applications in contemporary drug discovery. The content is tailored for researchers, scientists, and drug development professionals, emphasizing the causal relationships behind experimental choices and providing actionable protocols for laboratory use.

Core Physicochemical and Structural Properties

This compound, also known as 5,6-dichloronicotinoyl chloride, is the activated form of 5,6-dichloronicotinic acid.[1] The acyl chloride group makes it a potent electrophile, primed for nucleophilic acyl substitution reactions. The pyridine nitrogen and the two chlorine atoms withdraw electron density from the aromatic ring, influencing its reactivity and the physicochemical properties of its derivatives.[2]

Below is a summary of its key properties and those of its direct precursor, 5,6-dichloronicotinic acid.

| Property | This compound | 5,6-Dichloronicotinic Acid (Precursor) |

| CAS Number | 54127-29-6[1] | 41667-95-2[3] |

| Molecular Formula | C₆H₂Cl₃NO[1] | C₆H₃Cl₂NO₂[3] |

| Molecular Weight | 210.4 g/mol [1] | 192.0 g/mol [3] |

| IUPAC Name | This compound[1] | 5,6-Dichloropyridine-3-carboxylic acid |

| Synonyms | 5,6-Dichloronicotinoyl chloride[1] | 5,6-Dichloronicotinic acid[3] |

| SMILES | C1=C(C=NC(=C1Cl)Cl)C(=O)Cl[1] | OC(=O)c1cnc(Cl)c(Cl)c1 |

| Physical Form | Solid (Typical) | White Solid[4] |

| Melting Point | Not widely reported | 163.0 °C[3] |

Synthesis Pathway: From Carboxylic Acid to Acyl Chloride

The synthesis of this compound is most efficiently achieved by the activation of its corresponding carboxylic acid. This two-stage process involves the initial preparation of 5,6-dichloronicotinic acid, followed by its conversion to the target acyl chloride.

Stage 1: Synthesis of 5,6-Dichloronicotinic Acid

5,6-Dichloronicotinic acid is a crucial intermediate for pesticides and pharmaceuticals.[5] A common laboratory-scale synthesis involves the hydrolysis of its corresponding ester, ethyl 5,6-dichloronicotinate.[4]

Caption: Workflow for the synthesis of 5,6-dichloronicotinic acid via ester hydrolysis.[4]

Stage 2: Synthesis of this compound

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic chemistry.[6] Thionyl chloride (SOCl₂) is often the reagent of choice due to its high reactivity and the convenient nature of its byproducts.[7] The sulfur dioxide (SO₂) and hydrogen chloride (HCl) formed are gases, which can be easily removed from the reaction mixture, simplifying purification.[6][7]

-

Preparation: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add 5,6-dichloronicotinic acid (1.0 eq).

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), cautiously add an excess of thionyl chloride (SOCl₂, typically 2-5 eq), which can also serve as the solvent. Alternatively, an inert solvent like dichloromethane (DCM) or toluene can be used. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction: Heat the mixture to reflux (typically 70-80 °C) and stir for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The crude product can be purified by distillation under high vacuum or by recrystallization.

Causality Note: The use of reflux provides the necessary activation energy for the reaction. An inert atmosphere is critical because the acyl chloride product is highly sensitive to moisture.

The reaction proceeds through a highly reactive chlorosulfite intermediate, which subsequently undergoes nucleophilic attack by a chloride ion.[6][8]

Caption: Mechanism for the conversion of a carboxylic acid to an acyl chloride using SOCl₂.[6]

Chemical Reactivity and Core Transformations

The synthetic utility of this compound is dominated by the high electrophilicity of its carbonyl carbon. This makes it an excellent substrate for nucleophilic acyl substitution reactions.[9]

Key Transformation: Amide Bond Formation

The reaction with primary or secondary amines to form amides is arguably the most important application of this reagent in drug discovery.[10] Amide bonds are a cornerstone of peptide chemistry and are present in a vast number of marketed drugs.

-

Reactant Preparation: Dissolve the amine (1.0 eq) and a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.1-1.5 eq), in an aprotic solvent (e.g., DCM, THF) in a flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Dissolve this compound (1.05 eq) in the same solvent and add it dropwise to the cooled amine solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress using TLC or LC-MS.

-

Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude amide can be purified by column chromatography or recrystallization.

Causality Note: The reaction is performed at 0 °C initially to control the exothermic reaction. The added base is crucial for neutralizing the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[11]

The reaction follows a two-step addition-elimination mechanism, proceeding through a tetrahedral intermediate.[11][12]

Caption: Generalized mechanism for amide bond formation via nucleophilic acyl substitution.

Applications in Research and Drug Development

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[13] The presence of chlorine atoms can significantly enhance a molecule's pharmacological profile by modulating its lipophilicity, metabolic stability, and binding interactions with biological targets.[14]

-

Scaffold for Bioactive Molecules: this compound provides a direct route to introduce the 5,6-dichloronicotinamide moiety into a target molecule. This scaffold is explored in the development of various therapeutic agents.

-

Intermediate for Further Functionalization: While the acyl chloride is the most reactive site, the chlorine atoms on the pyridine ring can be targeted for subsequent modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, to build molecular complexity.[2]

-

Agrochemical Synthesis: Similar to pharmaceuticals, the dichloropyridine core is a key component in many modern pesticides and herbicides.[5][15]

Safety and Handling Protocols

This compound is a hazardous chemical that must be handled with appropriate precautions. Acyl chlorides as a class are corrosive, lachrymatory (tear-inducing), and react violently with water and other protic solvents.[16]

| Hazard | Description | Precautionary Measures |

| Corrosivity | Causes severe skin burns and eye damage.[16] | Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[17][18] |

| Reactivity | Reacts violently with water, alcohols, and amines, releasing corrosive HCl gas. | Handle under an inert atmosphere (nitrogen or argon). Use anhydrous solvents and glassware. Store in a tightly sealed container in a cool, dry place. |

| Inhalation | Vapors and dust are irritating to the respiratory tract. | Handle only in a well-ventilated chemical fume hood.[17] |

-

Quenching: Unused or residual acyl chloride should be quenched slowly and cautiously. In a fume hood, add the material portion-wise to a stirred, cold (0 °C) solution of sodium bicarbonate or a large volume of isopropanol.

-

Disposal: The neutralized solution should be disposed of as hazardous chemical waste in accordance with local and institutional regulations.

Conclusion

This compound stands out as a high-value, reactive intermediate for chemical synthesis. Its utility is defined by the predictable and efficient reactivity of the acyl chloride group, primarily for the formation of robust amide linkages. For scientists in drug discovery and development, a thorough understanding of its synthesis, handling, and mechanistic behavior is essential for leveraging its full potential in the creation of novel, biologically active compounds. The strategic placement of two chlorine atoms on the pyridine ring further enhances its value, offering sites for subsequent diversification and opportunities to fine-tune the properties of the final target molecules.

References

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

-

Clark, J. (2015). converting carboxylic acids into acyl (acid) chlorides. Chemguide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

-

Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) [Video]. YouTube. Retrieved from [Link]

-

MOLBASE. (n.d.). This compound|54127-29-6. Retrieved from [Link]

- Google Patents. (n.d.). CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue.

-

ResearchGate. (n.d.). Reaction for amide bond formation using CDI. Retrieved from [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

-

Khan Academy. (n.d.). Preparation of amides using DCC [Video]. Retrieved from [Link]

-

Leah4sci. (2013, February 26). mechanism of amide formation with DCC [Video]. YouTube. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 2,6-Dichloropyridine-3-carbonyl chloride (96%). Retrieved from [Link]

-

S. G. P. V. S. N. Koushik, et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1238, 130441. Retrieved from [Link]

-

Chem Help ASAP. (2019, November 12). synthesis of amides from acid chlorides [Video]. YouTube. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-amino-5,6-dichloropyridine. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289–4338. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 23.5: Common Classes of Organic Reactions. Retrieved from [Link]

-

Vilarelle, L., et al. (2011). 2,6-Dichloropyridine-3,5-dicarbonitrile. Acta Crystallographica Section E, 67(Pt 12), o3208. Retrieved from [Link]

-

Scribd. (n.d.). Organic Reaction Mechanisms Overview. Retrieved from [Link]

-

Chemlyte Solutions. (2025). The Role of 2,5-Dichloropyridine-3-carbonyl Chloride in Specialty Chemicals. Retrieved from [Link]

-

Shiva Pharmachem Ltd. (n.d.). Cyclopropane Carbonyl Chloride. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in Covalent Drug Discovery. Retrieved from [Link]

Sources

- 1. This compound | C6H2Cl3NO | CID 2782156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. biosynth.com [biosynth.com]

- 4. 5,6-Dichloronicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 5. CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue - Google Patents [patents.google.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. scribd.com [scribd.com]

- 13. dovepress.com [dovepress.com]

- 14. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemimpex.com [chemimpex.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

A Comprehensive Safety Guide for 5,6-Dichloropyridine-3-Carbonyl Chloride in Research & Development

Introduction: 5,6-Dichloropyridine-3-carbonyl chloride is a highly reactive bifunctional molecule, pivotal as an intermediate in the synthesis of complex organic compounds, particularly within the pharmaceutical and agrochemical sectors. Its structure, featuring a reactive acyl chloride group on a dichlorinated pyridine ring, makes it an essential building block for creating novel amide and ester derivatives. However, the very reactivity that makes this compound valuable also renders it hazardous. This guide provides an in-depth, field-proven framework for researchers, scientists, and drug development professionals to handle this compound safely, moving beyond mere compliance to a culture of intrinsic safety. We will explore the chemical rationale behind its hazards and establish self-validating protocols for its management.

Hazard Identification and Risk Profile

Understanding the risk profile of this compound begins with its classification under the Globally Harmonized System (GHS). The primary danger stems from its nature as an acyl chloride, which dictates its severe corrosive properties.

GHS Classification and Primary Hazards

The hazards are significant and demand immediate respect. While a specific, universally adopted GHS classification for this exact compound can vary by supplier, it is analogous to other corrosive acyl chlorides and dichloropyridine derivatives. The expected classification is summarized below.

| Pictogram | GHS Hazard Class | Hazard Statement |

| Skin Corrosion/Irritation, Category 1B | H314: Causes severe skin burns and eye damage.[1] | |

| Specific target organ toxicity (single exposure), Category 3 | H335: May cause respiratory irritation.[1][2] | |

| Acute Toxicity, Oral, Category 4 | H302: Harmful if swallowed.[2][3] |

Note: Depending on the supplier and available toxicological data, the Skull and Crossbones (GHS06) for acute toxicity may also be applicable.

The Chemistry of the Hazard: Why It's Dangerous

The hazardous nature of this compound is a direct consequence of the electrophilic carbonyl carbon. This reactivity is the cornerstone of its synthetic utility but also its primary danger.

-

Hydrolysis: The compound reacts violently with water, including ambient moisture in the air or on surfaces. This exothermic reaction rapidly produces 5,6-dichloronicotinic acid and corrosive hydrogen chloride (HCl) gas. The released HCl is responsible for the severe burns to skin, eyes, and the respiratory tract.

-

Reactivity with Nucleophiles: Beyond water, it will react readily with other nucleophiles such as alcohols, amines, and bases.[1] These reactions can also be highly exothermic and generate corrosive byproducts.

-

Lachrymator: The released HCl gas can cause immediate irritation and tearing upon exposure, serving as a potent warning sign of airborne contamination.[4]

Toxicological Profile

-

Skin and Eye Contact: Direct contact causes immediate and severe chemical burns.[1] The rapid hydrolysis on moist tissue surfaces leads to deep tissue damage. Ocular exposure can result in permanent eye damage, including blindness.[1]

-

Inhalation: Inhaling dust or the HCl vapors from hydrolysis causes severe irritation to the nose, throat, and lungs.[1] High concentrations can lead to chemical pneumonitis and pulmonary edema, which can be life-threatening.

-

Ingestion: If swallowed, it causes severe burns to the mouth, esophagus, and stomach, with a significant risk of perforation.[1] Inducing vomiting is contraindicated as it can cause further damage.[1]

The Hierarchy of Controls: A Proactive Safety Framework

Effective safety management relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective control measures to mitigate risk.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Engineering Controls: The Primary Line of Defense

Engineering controls are designed to physically isolate the researcher from the chemical hazard.

-

Chemical Fume Hood: All handling of this compound, including weighing and transfers, must be performed inside a certified chemical fume hood.

-

Ventilation: The laboratory must have adequate general ventilation to prevent the accumulation of vapors.

-

Emergency Equipment: A safety shower and eyewash station must be located within the immediate work area and tested regularly.[1][2]

Administrative Controls: Standard Operating Procedures (SOPs)

These are the work practices and procedures that reduce the likelihood of exposure.

-

Restricted Access: The area where the chemical is handled should be clearly marked, and access should be restricted to trained personnel only.

-

Hygiene Practices: Wash hands and forearms thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[5]

-

Waste Management: All waste must be treated as hazardous and disposed of according to institutional and governmental regulations.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is essential but should never be the sole means of protection. It is a critical final barrier between the user and the chemical.

| Body Area | Required Equipment | Rationale & Specification |

| Eyes/Face | Chemical Safety Goggles & Face Shield | Goggles provide a seal against splashes and dust. A face shield protects the entire face from splashes.[6][7] |

| Hands | Chemical-Resistant Gloves | Use double-gloving with nitrile or neoprene gloves. Inspect gloves for integrity before each use.[6] Acyl chlorides can degrade some materials; consult a glove compatibility chart. |

| Body | Flame-Resistant Lab Coat | A lab coat provides a removable barrier. Ensure it is fully buttoned. |

| Lower Body | Long Pants | Full-length pants made of non-synthetic material are required. |

| Feet | Closed-Toe, Closed-Heel Shoes | Shoes must be made of a non-porous material to protect against spills.[6] |

Standard Operating Procedures (SOPs)

The following protocols are designed to be self-validating systems for safe handling.

Protocol for Handling and Use (Weighing and Reaction Setup)

-

Preparation: Don all required PPE before entering the designated work area. Ensure the fume hood sash is at the appropriate working height.

-

Inert Environment: Since the compound is moisture-sensitive, weigh it under an inert atmosphere (e.g., in a glovebox or by using Schlenk techniques) whenever possible. If weighing in the open fume hood, do so quickly.

-

Transfer: Use a clean, dry spatula for solid transfers. Do not use a metal spatula that may be susceptible to corrosion.

-

Reaction Setup: Add the compound to the reaction vessel slowly and in a controlled manner. If adding to a solvent, ensure the solvent is dry and the addition is done portion-wise to control any exothermic reaction.

-

Cleaning: Decontaminate the spatula and weighing vessel immediately by carefully quenching in a beaker containing a suitable alcohol (e.g., isopropanol) within the fume hood.

Protocol for Storage

-

Container: Keep the compound in its original, tightly sealed container.[1]

-

Atmosphere: Store under an inert gas like nitrogen or argon to prevent degradation from atmospheric moisture.[1]

-

Location: Store in a cool, dry, well-ventilated, and dedicated cabinet for corrosive materials.[1][3]

-

Segregation: Store away from incompatible materials, especially water, bases, alcohols, and amines.[1]

-

Security: The storage location must be locked and accessible only to authorized personnel.[1]

Protocol for Accidental Spills

-

Evacuate: Immediately alert others and evacuate the immediate area.

-

Isolate: If safe to do so, close the fume hood sash.

-

Protect: Don appropriate PPE, including respiratory protection if the spill is large or outside a fume hood.

-

Contain: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or dry earth. DO NOT USE WATER OR COMBUSTIBLE ABSORBENTS.

-

Collect: Carefully sweep the absorbed material into a clearly labeled, sealable hazardous waste container.

-

Decontaminate: Wipe the spill area with a cloth dampened with a suitable organic solvent, followed by a soap and water wash, ensuring all cleaning materials are also disposed of as hazardous waste.

Emergency Response

Immediate and correct action is critical in the event of an exposure.

Caption: Immediate actions following exposure to this compound.

First Aid Measures

-

Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[1][8] Seek immediate medical attention.

-

Eye Contact: Immediately irrigate the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][8] Seek immediate medical attention from an ophthalmologist.

-

Inhalation: Move the exposed person to fresh air at once.[8] If breathing has stopped or is difficult, administer artificial respiration or oxygen. Seek immediate medical attention.

-

Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting.[1] If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO2), or alcohol-resistant foam.[2]

-

Unsuitable Media: Do not use a direct water jet, as it will react violently with the substance.

-

Hazardous Combustion Products: Thermal decomposition can release highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide, and hydrogen chloride gas.[1][2] Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[2]

Physicochemical & Regulatory Data

Summary of Properties

| Property | Value | Source |

| Chemical Formula | C₆H₂Cl₃NO | [9] |

| Molecular Weight | 210.4 g/mol | [9] |

| CAS Number | 54127-29-6 | [9] |

| Appearance | Solid (Typical) | N/A |

| Synonyms | 5,6-Dichloronicotinoyl chloride, 2,3-dichloropyridine-5-carbonyl chloride | [9] |

Regulatory Information

-

Transport: This material is typically classified under a UN number for corrosive solids, such as UN 3261, CORROSIVE SOLID, ACIDIC, ORGANIC, N.O.S. It falls under Hazard Class 8.

Conclusion

This compound is a potent synthetic tool whose utility is matched by its significant hazards. A thorough understanding of its chemical reactivity—specifically its violent reaction with water to produce HCl—is fundamental to its safe handling. By rigorously applying the hierarchy of controls, adhering to detailed SOPs, and preparing for emergency situations, researchers can effectively mitigate the risks. Safety is not a checklist; it is a continuous, knowledge-driven practice that ensures both scientific advancement and personal well-being.

References

-

First Aid Procedures for Chemical Hazards. 8

-

SAFETY DATA SHEET - Sigma-Aldrich (Tricyclo[3.3.1.1'3,7]decane-1-carbonyl chloride).

-

SAFETY DATA SHEET - Sigma-Aldrich (3-Chloropyridine).

-

Acutely Toxic Chemicals (ATCs). 6

-

SAFETY DATA SHEET - Fisher Scientific (2,5-Dichloropyridine-3-carbonyl chloride). 1

-

SAFETY DATA SHEET - (2,6-Dichloropyridine). 2

-

SAFETY DATA SHEET - Thermo Fisher Scientific (2,6-Dichloropyridine). 3

-

SAFETY DATA SHEET - Sigma-Aldrich (Carbonyl cyanide 3-chlorophenylhydrazone).

-

SAFETY DATA SHEET - TCI Chemicals (Pyridine-2-carbonyl Chloride Hydrochloride).

-

SAFETY DATA SHEET - (2,3-Dichloropyridine). 10

-

Carbonyl Chloride Safety Data Sheet. 11

-

2,6-Dichloropyridine Safety Data Sheet. 12

-

2,6-Dichloropyridine-4-carbonyl chloride Safety Data Sheet. 5

-

This compound. 9

-

2,3-difluoro-5-chloro pyridine Safety Data Sheet. 7

-

SAFETY DATA SHEET - Thermo Fisher Scientific (1,3,5-Benzenetricarbonyl trichloride). 4

-

SAFETY DATA SHEET - Sigma-Aldrich (2,6-Dichloropyridine).

-

This compound | 54127-29-6. 13

-

5,6-Dichloropyridine-3-carboxamide 75291-84-8. 14

-

Carbonyl Cyanide m-Chlorophenylhydrazone Safety Data Sheet. 15

Sources

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. sarponggroup.com [sarponggroup.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 9. This compound | C6H2Cl3NO | CID 2782156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 11. ghc.de [ghc.de]

- 12. jubilantingrevia.com [jubilantingrevia.com]

- 13. This compound|54127-29-6 - MOLBASE Encyclopedia [m.molbase.com]

- 14. 5,6-Dichloropyridine-3-carboxamide 75291-84-8 [sigmaaldrich.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

An In-Depth Technical Guide to the Handling and Storage of 5,6-Dichloropyridine-3-carbonyl Chloride

This guide provides a comprehensive overview of the critical aspects of handling and storing 5,6-dichloropyridine-3-carbonyl chloride, a highly reactive compound pivotal in the synthesis of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and scientifically grounded protocols to ensure safety and maintain the integrity of this valuable reagent.

Understanding the Reagent: Chemical & Physical Profile

This compound, also known as 5,6-dichloronicotinoyl chloride, is a trifunctional molecule featuring a pyridine ring, two chlorine substituents, and a reactive acyl chloride group.[1] This unique combination of functional groups makes it a versatile building block, notably in the synthesis of the thrombopoietin receptor agonist Avatrombopag. The high electrophilicity of the carbonyl carbon, enhanced by the electron-withdrawing effects of the chlorine atoms and the pyridine ring, dictates its reactivity and necessitates the stringent handling procedures outlined in this guide.

Physical and Chemical Properties

A clear understanding of the physical properties of this compound is fundamental to its safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₆H₂Cl₃NO | PubChem[1] |

| Molecular Weight | 210.445 g/mol | Molbase[2] |

| Boiling Point | 265.2°C at 760 mmHg | Molbase[2] |

| Density | 1.582 g/cm³ | Molbase[2] |

| Flash Point | 114.2°C | Molbase[2] |

| Appearance | Solid (based on analogous compounds) | N/A |

Hazard Identification and Risk Assessment

The primary hazard associated with this compound stems from its acyl chloride functionality. Acyl chlorides are notoriously reactive, particularly with nucleophiles.

Reactivity Hazards

-

Reaction with Water: this compound reacts violently with water, including atmospheric moisture, to produce 5,6-dichloronicotinic acid and corrosive hydrogen chloride (HCl) gas. This reaction is highly exothermic and can lead to a dangerous pressure build-up in sealed containers.

-

Incompatible Materials: This compound is incompatible with a range of substances. Contact with strong bases, amines, alcohols, and strong oxidizing agents can lead to vigorous and potentially explosive reactions.[2]

Health Hazards

-

Corrosivity: It is expected to be severely corrosive to the skin, eyes, and respiratory tract.[2] Contact can cause severe chemical burns.

-

Inhalation: Inhalation of vapors or dust can cause severe irritation to the respiratory tract, potentially leading to pulmonary edema.

-

Ingestion: Ingestion is likely to cause severe burns to the gastrointestinal tract.

For context, the related compound 2,6-Dichloropyridine is classified as Acute toxicity – Oral: Category 3, and 5,6-Dichloropyridine-3-carboxamide is classified as Acute Toxicity 4 Oral.[3][4] This suggests that this compound should be handled with a high degree of caution.

Safe Handling Protocols: A Self-Validating System

The following protocols are designed to create a self-validating system of safety, where each step is a checkpoint to ensure the integrity of the experiment and the safety of the operator.

Engineering Controls and Personal Protective Equipment (PPE)

The principle of "as low as reasonably practicable" (ALARP) should be applied to minimize exposure.

-

Fume Hood: All manipulations of this compound must be performed in a certified chemical fume hood to prevent inhalation of vapors or dust.

-

Eye and Face Protection: Chemical splash goggles in combination with a face shield are mandatory to protect against splashes.

-

Gloves: Use chemical-resistant gloves, such as butyl rubber or a double layer of nitrile gloves. Inspect gloves for any signs of degradation before and during use.

-

Protective Clothing: A flame-retardant lab coat, long pants, and closed-toe shoes are required. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or suit should be worn.

Caption: Personal Protective Equipment (PPE) selection workflow.

Dispensing and Weighing

-

Inert Atmosphere: Whenever possible, handle the solid under an inert atmosphere (e.g., nitrogen or argon) in a glove box to prevent hydrolysis from atmospheric moisture.

-